molecular formula C20H27N3O3S B11562236 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide

Cat. No.: B11562236
M. Wt: 389.5 g/mol
InChI Key: YYUDFMIHGJDRTP-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide is a complex organic compound with a unique structure that includes both sulfonamide and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of dimethylsulfamoyl chloride with aniline to form the intermediate dimethylsulfamoyl aniline. This intermediate is then reacted with 2-methyl-6-(propan-2-yl)phenylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or even a thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group is of interest for its potential antibacterial properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antibacterial activity or anti-inflammatory effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Acetaminophen: An analgesic and antipyretic compound with a similar acetamide group.

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar aromatic structure.

Uniqueness

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide is unique due to its combination of sulfonamide and acetamide groups, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications compared to simpler compounds like sulfanilamide or acetaminophen.

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H27N3O3S/c1-15(2)18-13-9-10-16(3)20(18)21-19(24)14-23(27(25,26)22(4)5)17-11-7-6-8-12-17/h6-13,15H,14H2,1-5H3,(H,21,24)

InChI Key

YYUDFMIHGJDRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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